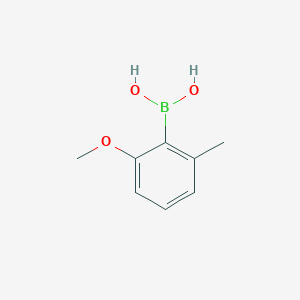
4-(Methoxyacetyl)morpholine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholines, including “4-(Methoxyacetyl)morpholine-3-carboxylic acid”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Chemical Reactions Analysis
The chemical reactions involving morpholines have been studied extensively. These reactions generally involve the preparation of morpholines from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
The boiling point of “4-(Methoxyacetyl)morpholine-3-carboxylic acid” is predicted to be 419.0±45.0 °C, and its density is predicted to be 1.311±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Peptidomimetic Chemistry
- Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid : A study described a practical synthesis route for enantiopure Fmoc-protected morpholine-3-carboxylic acid. The process involved reductive amination, intramolecular acetalization, and other steps. This compound was shown to be fully compatible with solid-phase peptide synthesis, making it valuable in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Novel Synthesis Methods
- Synthesis of 2-Morpholine Carboxylic Acid Derivatives : This research presented novel syntheses for 2-morpholine carboxylic acid derivatives, which were further used to create 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, a new ring system (King & Martin, 1991).
Applications in Pharmaceutical Research
- Potent Cathepsin S Inhibitor : A potent reversible and selective cathepsin S inhibitor was synthesized using morpholine-4-carboxylic acid. This compound was also labeled with deuterium and carbon-14 for further studies (Latli et al., 2012).
Synthesis of Biodegradable Polyesteramides
- Morpholine-2,5-dione Derivatives : This study focused on synthesizing morpholine-2,5-dione derivatives with various protected functional groups. These compounds were used to create biodegradable polyesteramides, demonstrating potential applications in materials science (Veld, Dijkstra, & Feijen, 1992).
Antiproliferative Activity Against Cancer Cells
- Synthesis and Evaluation of Antiproliferative Activity : A compound synthesized from morpholine was evaluated for its inhibitory activity against various cancer cell lines, showing significant antiproliferative properties (Lu et al., 2021).
Eigenschaften
IUPAC Name |
4-(2-methoxyacetyl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-13-5-7(10)9-2-3-14-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWUGSLJIQKWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxyacetyl)morpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



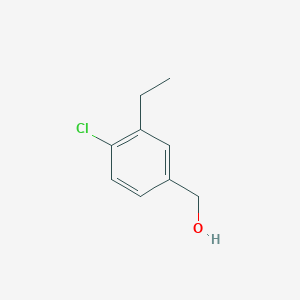
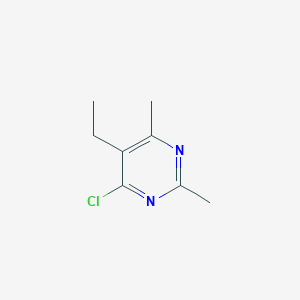

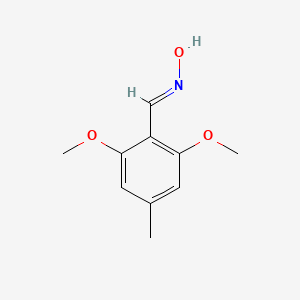


![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)



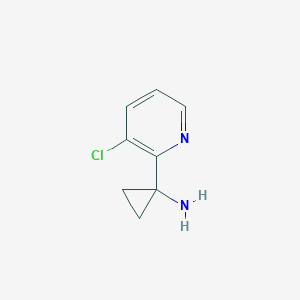
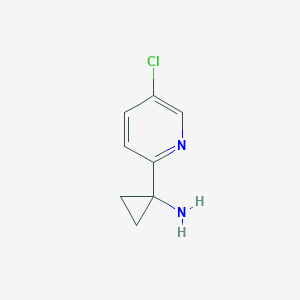
![7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B1425672.png)
